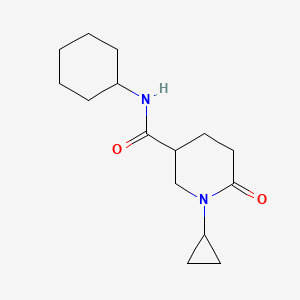
N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
CPP-115 selectively inhibits N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT, the enzyme responsible for the breakdown of this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability and the potential therapeutic benefits of CPP-115.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of this compound in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability, reducing the risk of seizures and potentially improving cognitive function. Furthermore, CPP-115 has been shown to reduce anxiety-like behavior in preclinical models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in lab experiments. It is highly selective for N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT and does not affect other enzymes involved in this compound metabolism. Furthermore, CPP-115 has a long half-life, allowing for sustained inhibition of this compound-AT. However, CPP-115 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research include investigating the efficacy of CPP-115 in clinical trials for epilepsy, Alzheimer's disease, and anxiety disorders. Furthermore, the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects should also be explored. Finally, further studies are needed to investigate the long-term effects of CPP-115 on N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and brain function.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with cyclopropylamine to form N-cyclohexylcyclopropylamine. This intermediate compound is then reacted with ethyl chloroformate to yield N-cyclohexyl-1-cyclopropylcarbonylamine. The final step involves the reaction of N-cyclohexyl-1-cyclopropylcarbonylamine with ethyl acetoacetate in the presence of a base to produce CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CPP-115 can enhance N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and reduce seizure activity in animal models of epilepsy. Furthermore, CPP-115 has been shown to improve cognitive function and reduce anxiety-like behavior in preclinical models of Alzheimer's disease and anxiety disorders, respectively.
Propiedades
IUPAC Name |
N-cyclohexyl-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-6-11(10-17(14)13-7-8-13)15(19)16-12-4-2-1-3-5-12/h11-13H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOQFGJUZUJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940236.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)
![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)
![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
